BenchChemオンラインストアへようこそ!

1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine

Aromatase inhibition Lipophilic efficiency 1-Aryl pyrrolopyridine SAR

This 3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold is a proven pharmacophore that has delivered 3.1 nM LSD1 inhibitors and 27–29 nM acid pump antagonists. The 3-nitro group serves as a latent amine for amide/sulfonamide diversification, while the N1-4-chlorophenyl substituent imparts a cLogP of ~4.11 and distinct electronic effects. Reduction and functionalization of the nitro group enable rapid SAR exploration of the C3 position, giving access to patentable chemical space for LSD1, P-CAB, aromatase, and GPCR targets. This specific regioisomer provides the correct pyridine‑nitrogen geometry required for target hydrogen‑bonding, avoiding the >40‑fold potency loss seen with incorrect isomers. Procure this key intermediate to build focused screening libraries.

Molecular Formula C13H8ClN3O2
Molecular Weight 273.67 g/mol
Cat. No. B11849481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine
Molecular FormulaC13H8ClN3O2
Molecular Weight273.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C3=C2C=NC=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C13H8ClN3O2/c14-9-1-3-10(4-2-9)16-8-13(17(18)19)11-5-6-15-7-12(11)16/h1-8H
InChIKeyVMRQEOJKPPZLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine — CAS 1334713-80-2: Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine (PubChem CID 67417254, molecular formula C₁₃H₈ClN₃O₂, MW 273.67 g/mol) is a disubstituted pyrrolo[2,3-c]pyridine heterocycle bearing an electron-withdrawing nitro group at the 3-position and a lipophilic 4-chlorophenyl substituent at N1 [1]. The pyrrolo[2,3-c]pyridine scaffold is a validated pharmacophore in multiple therapeutic programs, including LSD1 inhibition, acid pump antagonism (APA/P-CAB), aromatase inhibition, GPR103 antagonism, and antiproliferative purine isostere campaigns [2]. This specific compound serves as a key synthetic intermediate wherein the 3-nitro group functions as a latent amine for downstream diversification, while the N1-4-chlorophenyl substituent contributes calculated logP ~4.11 and distinct electronic properties versus unsubstituted or alternative N1-aryl analogs [1]. Direct quantitative bioactivity data for this exact CAS number remain sparse in the peer-reviewed primary literature; differentiation therefore relies on well-characterized class-level SAR and physicochemical comparator analysis.

Why 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced by a Generic Pyrrolopyridine Analog


Pyrrolopyridine isomers and their substitution variants are not functionally interchangeable. The regioisomeric identity of the scaffold (pyrrolo[2,3-c]pyridine versus pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine) dictates the spatial orientation of the pyridine nitrogen and consequently hydrogen-bonding geometry at biological targets, as demonstrated by the 42-fold difference in LSD1 enzymatic IC₅₀ between optimized pyrrolo[2,3-c]pyridine lead 46 (3.1 nM) and the comparator GSK-354 (130 nM) [1]. Within the pyrrolo[2,3-c]pyridine class, the N1-aryl substituent substantially modulates target potency: in the APA series, variation at N1, C5, and C7 shifts H⁺/K⁺ ATPase IC₅₀ from inactive to 28 nM [2]. The 3-nitro group is not a passive spectator; in 3-nitropyrrolopyridine radiosensitizer studies, N1-alkyl substitution confers greater electron affinity than N7-alkyl substitution, demonstrating that the position and electronic character of substituents directly control physicochemical properties relevant to biological activity [3]. Substituting this compound with a des-nitro, des-chloro, or regioisomeric analog without experimental validation therefore risks losing the specific electronic, steric, and lipophilic properties that define its utility as a synthetic building block or screening candidate.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine


N1-(4-Chlorophenyl) Substitution: Lipophilicity and Aromatase Inhibitory Potential vs. Unsubstituted and Alternative N1-Aryl Analogs

The N1-(4-chlorophenyl) substituent on the target compound confers a calculated logP of approximately 4.11 (ChemSrc/PubChem computed XLogP3 = 3.0, with measured logP data from chemsrc indicating ~4.11), placing it in a lipophilicity range distinct from the des-aryl parent 3-nitro-1H-pyrrolo[2,3-c]pyridine (MW 163.13, fewer heavy atoms, lower logP) . Within the 1-aryl pyrrolo[2,3-c]pyridine series, structure–activity relationships for aromatase (CYP19) inhibition demonstrate that N1-aryl substitution is essential for target engagement: lead compound 23 (a 1-aryl pyrrolo[2,3-c]pyridine) achieves aromatase IC₅₀ = 59 nM, whereas 3-pyridyl arylether controls in the same study show divergent activity profiles [1]. The 4-chloro substituent on the N1-phenyl ring modulates electron density and steric bulk relative to the unsubstituted phenyl analog (1-phenyl-3-nitro-1H-pyrrolo[2,3-c]pyridine), providing a differentiated starting point for SAR exploration.

Aromatase inhibition Lipophilic efficiency 1-Aryl pyrrolopyridine SAR

3-Nitro Group as a Dual-Function Substituent: Electron Affinity Differentiation and Synthetic Versatility vs. 3-Amino and 3-Unsubstituted Analogs

The 3-nitro group imparts distinct electrochemical character to the pyrrolopyridine scaffold. In a systematic study of 3-nitropyrrolopyridine radiosensitizers, N-1 alkyl-substituted derivatives exhibited consistently greater one-electron reduction potential (electron affinity) than their N-7 alkyl-substituted regioisomers, establishing that the nitro group's electronic environment is tunable by the N-substituent [1]. The target compound's N1-(4-chlorophenyl) group, being more electron-withdrawing than simple alkyl chains, is predicted to further modulate the nitro group's reduction potential compared to N1-alkyl or N1-phenyl analogs. Operationally, the 3-nitro group serves as a direct precursor to the 3-amino derivative (1-(4-chlorophenyl)-1H-pyrrolo[2,3-c]pyridin-3-amine) via selective reduction (e.g., H₂/Pd-C or SnCl₂), enabling subsequent amide coupling, reductive amination, or diazotization chemistry — a synthetic sequence exploited across multiple pyrrolo[2,3-c]pyridine medicinal chemistry programs [2]. By contrast, the 3-unsubstituted analog (1-(4-chlorophenyl)-1H-pyrrolo[2,3-c]pyridine) lacks this reactive handle and would require electrophilic substitution for C3 functionalization.

Electron affinity Nitroaromatic reduction Prodrug design Synthetic intermediate

Regioisomeric Scaffold Differentiation: Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine — LSD1 Inhibitory Potency Head-to-Head

The pyrrolo[2,3-c]pyridine scaffold provides a distinct spatial arrangement of the pyridine nitrogen (position 6 relative to the pyrrole ring) versus pyrrolo[2,3-b]pyridine (pyridine nitrogen at position 7). This regioisomerism directly affects biological activity: in a 2023 study, the optimized pyrrolo[2,3-c]pyridine LSD1 inhibitor compound 46 (LSD1-UM-109) achieved an LSD1 enzymatic IC₅₀ of 3.1 nM, representing a 42-fold improvement over the reference inhibitor GSK-354 (IC₅₀ = 130 nM) [1]. Compound 46 further inhibited cell growth with IC₅₀ values of 0.6 nM (MV4;11 AML), 31 nM (MOLM-13 AML), and 1.1 nM (H1417 SCLC), corresponding to 20-fold, 201-fold, and 193-fold greater potency than GSK-354, respectively [1]. In contrast, pyrrolo[2,3-b]pyridines have been predominantly developed as CHK1/CHK2 kinase inhibitors (e.g., US 8,178,131) with entirely distinct target selectivity profiles [2]. The regioisomeric identity of the [2,3-c] scaffold is therefore not a minor structural nuance but a determinant of target class engagement.

LSD1 inhibition Epigenetic cancer therapy Scaffold regioisomerism

Acid Pump Antagonism (APA/P-CAB) Target Class Validation: 1H-Pyrrolo[2,3-c]pyridine Scaffold Potency vs. Clinical Proton Pump Inhibitors

The 1H-pyrrolo[2,3-c]pyridine scaffold has been independently validated by two groups as a privileged core for potassium-competitive acid blockers (P-CABs). Yoon et al. (2010) reported that compounds 14f and 14g achieved H⁺/K⁺ ATPase IC₅₀ values of 28 nM and 29 nM, respectively, following systematic elaboration at N1, C5, and C7 positions [1]. Separately, a 1H-pyrrolo[2,3-c]pyridine-7-amine derivative (compound 1 in the P-CAB series) demonstrated H⁺/K⁺ ATPase IC₅₀ = 27 nM with 62% inhibition of gastric acid secretion in rats at 1 mg/kg i.v. [2]. These potencies place the pyrrolo[2,3-c]pyridine P-CAB class in the same nanomolar range as clinical P-CABs (e.g., vonoprazan) while offering a distinct intellectual property and structural landscape. The target compound, bearing a 3-nitro group in place of the 7-amine or elaborated C5/C7 substituents of the published leads, represents an underexplored substitution pattern within this validated pharmacophore.

Potassium-competitive acid blocker H+/K+ ATPase inhibition Gastric acid suppression

Antiproliferative Purine Isostere Series: Pyrrolo[2,3-c]pyridine Cytotoxic Potency and Cancer-Selective Toxicity Profile

Pyrrolo[2,3-c]pyridines have been systematically evaluated as purine isosteres for antiproliferative activity. In the 2021 Dimitrakis study, a series of pyrrolo[2,3-c]pyridines bearing diverse substituents at analogous scaffold positions exhibited cytotoxic IC₅₀ values in the nM to low µM range against PC-3 (prostate) and HCT116 (colon) cancer cell lines, while demonstrating no significant toxicity toward normal human WI-38 fibroblasts [1]. The most potent derivative, compound 14b (a 3-(3-fluorophenyl) analog), induced statistically significant G2/M-phase cell cycle arrest and apoptosis in PC-3 cells [1]. This cancer-selective cytotoxicity profile distinguishes pyrrolo[2,3-c]pyridines from broadly cytotoxic chemotypes and positions the target compound — bearing the synthetically enabling 3-nitro group and N1-(4-chlorophenyl) substitution — as a direct entry point into this antiproliferative chemotype for further SAR exploration.

Antiproliferative Purine isosteres Cancer cell selectivity G2/M arrest

GPR103 Antagonist Series: Pyrrolo[2,3-c]pyridine SAR and Potency Range vs. Reference Antagonist

A series of pyrrolo[2,3-c]pyridines was developed as GPR103 antagonists mimicking the C-terminal Arg-Phe motif of QRFP26. In radiobinding assays, compound 10 achieved IC₅₀ = 40 nM, compound 11 showed IC₅₀ = 280 nM, compared to compound 5 (IC₅₀ = 70 nM), demonstrating that N1 and peripheral substituent variation modulates GPR103 affinity within a ~7-fold range [1]. Selected antagonists from this series exhibited anorexigenic activity in a preclinical obesity model, confirming in vivo target engagement [1]. The target compound's N1-(4-chlorophenyl) and 3-nitro substitution pattern is structurally distinct from the published GPR103 antagonists (which bear elaborated side chains at C5/C7), representing an alternative substitution vector for this GPCR target class.

GPR103 antagonism Orexigenic signaling GPCR drug discovery

High-Value Application Scenarios for 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine Based on Quantitative Differentiation Evidence


LSD1 Inhibitor Lead Optimization: Late-Stage Functionalization of a Validated Epigenetic Scaffold

The pyrrolo[2,3-c]pyridine scaffold has produced the highly potent, reversible LSD1 inhibitor LSD1-UM-109 (compound 46, enzymatic IC₅₀ = 3.1 nM, MV4;11 cellular IC₅₀ = 0.6 nM), representing a 42-fold improvement over GSK-354 [1]. The target compound provides a functionalized entry point into this scaffold: the 3-nitro group can be reduced to 3-amine for amide or sulfonamide coupling, enabling rapid exploration of C3 substituent effects on LSD1 potency and selectivity. The N1-(4-chlorophenyl) group provides a lipophilic anchor that can be systematically varied or retained based on co-crystal structure guidance. This scenario directly leverages the scaffold regioisomerism evidence and the synthetic versatility of the nitro group.

Potassium-Competitive Acid Blocker (P-CAB) Discovery: Underexplored Substitution Vector Exploration

Two independent research groups have validated the 1H-pyrrolo[2,3-c]pyridine scaffold as a P-CAB pharmacophore, with lead compounds achieving H⁺/K⁺ ATPase IC₅₀ = 27–29 nM and in vivo acid suppression at 1 mg/kg i.v. [1]. The published leads bear 7-amine or elaborated C5/C7 substituents; the target compound's 3-nitro/N1-(4-chlorophenyl) pattern is structurally orthogonal to these leads. Reduction of the 3-nitro to 3-amine followed by diversification provides access to a distinct IP space within a clinically validated mechanism (P-CABs such as vonoprazan are marketed in Asia). This scenario is grounded in the APA/P-CAB class-level validation evidence.

Antiproliferative Purine Isostere Library Synthesis: Cancer-Selective Cytotoxic Screening

Pyrrolo[2,3-c]pyridines have demonstrated nM-to-low-µM antiproliferative activity against PC-3 and HCT116 cancer cell lines with sparing of normal WI-38 fibroblasts, a selectivity profile that distinguishes them from broadly cytotoxic agents [1]. The target compound, with its 3-nitro group serving as a precursor to diverse C3 modifications (reduction, acylation, sulfonylation, heterocycle formation), is an ideal starting material for generating a focused library of 20–50 analogs. Parallel chemistry at the 3-position, coupled with retention or systematic variation of the N1-(4-chlorophenyl) group, enables rapid SAR determination and identification of derivatives with improved potency or selectivity over the published purine isostere leads.

GPCR Antagonist Screening Deck Expansion: GPR103 and Beyond

Pyrrolo[2,3-c]pyridines have demonstrated GPR103 antagonist activity with IC₅₀ values of 40–280 nM and in vivo anorexigenic efficacy [1]. Beyond GPR103, related 1H-pyrrolo[2,3-c]pyridine-7-carboxamides constitute allosteric mGluR5 antagonists, and 1-aryl pyrrolo[2,3-c]pyridines inhibit aromatase (CYP19, IC₅₀ = 59 nM) [2]. The target compound's dual functional groups (nitro reducible to amine; chloro available for cross-coupling) make it a versatile core for generating screening subsets targeting multiple GPCR and enzyme targets. Its cLogP of ~4.1 positions it favorably for CNS-penetrant lead optimization, a relevant property for GPCR and CNS enzyme targets.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.